molecular formula C26H24N2O3S2 B023179 Thiazole orange CAS No. 107091-89-4

Thiazole orange

Cat. No. B023179
M. Wt: 476.6 g/mol
InChI Key: ACOJCCLIDPZYJC-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of Thiazole Orange involves the reaction of benzothiazolium with 4-methyl quinoline salts, leading to derivatives that exhibit unique physical and chemical properties. A crystalline hydrate of TO derivative, characterized by single-crystal X-ray diffraction, revealed it belongs to the Triclinic system with specific cell parameters, indicating a coplanar structure of the two aromatic rings linked by a methylene bridged chain (Fei et al., 2011).

Molecular Structure Analysis

The molecular structure of Thiazole Orange is characterized by its ability to intercalate into DNA, significantly enhancing fluorescence upon binding. This property is influenced by the structural modifications of TO, such as the introduction of different substitutional groups on benzothiazole and 4-methylquinoline. Studies have demonstrated that these modifications can alter the planarity of the chromophore, affecting its binding affinities for nucleic acids and influencing its ability to detect specific DNA structures (Guo et al., 2016).

Chemical Reactions and Properties

Thiazole Orange undergoes specific chemical reactions, particularly when conjugated with peptides or amino acids, which affect its DNA-binding modes and photophysical properties. For instance, TO-peptide conjugates demonstrate the utility of a solid-phase synthesis approach, illustrating how photophysical and DNA-binding properties are influenced by chemical structure (Carreon et al., 2004).

Physical Properties Analysis

The physical properties of Thiazole Orange, such as absorption and fluorescence, are crucial for its application in biological imaging and diagnostics. The dye's ability to stain live cells and its interaction with nucleic acids are significantly affected by its physical characteristics, which can be tailored through chemical modifications (Kaloyanova et al., 2011).

Chemical Properties Analysis

The chemical properties of Thiazole Orange, including its reactivity and binding specificity, are essential for its various applications in biological research. Modifications to its structure have been shown to improve its selective detection of specific DNA structures, such as G-quadruplexes, demonstrating the dye's versatility and adaptability for scientific use (Guo et al., 2016).

Scientific Research Applications

  • FRET Probes and DNA Duplex Stability : TO is effective as a quencher for FRET probes, fluorescein amidite dyes, and TaqMan probes. It also increases the melting temperature of DNA duplexes (Fang et al., 2014).

  • DNA Damage Detection : It offers a fast screening method to identify DNA damage, such as those caused by UVC-induced damage, making it useful for detecting high levels of DNA damage (Trevithick-Sutton et al., 2007).

  • Alternative to Ethidium Bromide : Thiazole orange can be used as an alternative to ethidium bromide in a high-resolution FID assay for determining DNA binding affinity and sequence selectivity of small molecules (Boger & Tse, 2001).

  • Reticulocyte Counting : It is effective for automated counting of reticulocytes by FACS analysis, showing higher precision than manual methods (Carter et al., 1989).

  • Imaging Nucleic Acids within Cells : TO-modified diarylethene can be used for imaging nucleic acids within cells when bound to DNA (Liu et al., 2014).

  • Reticulocyte Analysis : It is a new dye for reticulocyte analysis with a high correlation coefficient compared to manual determination of reticulocyte percentage (Lee et al., 1986).

  • Labeling Reticulated Platelets : TO specifically labels reticulated platelets and at high concentrations labels platelet dense granules (Robinson et al., 2000).

  • Oligoadenylate Complex Stabilization : TO derivatives covalently attached to oligoadenylates stabilize complexes formed with both DNA and RNA targets (Privat & Asseline, 2001).

Safety And Hazards

Thiazole Orange may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling Thiazole Orange .

Future Directions

Over the past 30 years, Thiazole Orange has garnered great attention due to its low fluorescence background signal and remarkable ‘turn-on’ fluorescence response . These features have led to the development of numerous molecular probes that apply TO in order to sense a variety of biomolecules and metal ions . The future of Thiazole Orange lies in the development of more sophisticated fluorescent molecules that can reliably report on their surroundings .

properties

IUPAC Name

4-methylbenzenesulfonate;(2Z)-3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N2S.C7H8O3S/c1-20-12-11-14(15-7-3-4-8-16(15)20)13-19-21(2)17-9-5-6-10-18(17)22-19;1-6-2-4-7(5-3-6)11(8,9)10/h3-13H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOJCCLIDPZYJC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CN\1C2=CC=CC=C2S/C1=C\C3=CC=[N+](C4=CC=CC=C34)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20910233
Record name 3-Methyl-2-[(1-methylquinolin-4(1H)-ylidene)methyl]-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20910233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazole orange

CAS RN

107091-89-4
Record name Thiazole orange
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107091-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazole orange
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107091894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-2-[(1-methylquinolin-4(1H)-ylidene)methyl]-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20910233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiazole Orange
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name THIAZOLE ORANGE TOSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UU5MK2XLQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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